N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide is a complex organic compound with significant implications in medicinal chemistry. This compound, identified by the CAS number 866050-86-4, features a distinctive molecular structure that includes a thiazole ring and a dioxoisoindole moiety. Its molecular formula is with a molecular weight of 422.42 g/mol .
This compound falls under the category of small molecules and is classified as an organic compound. It is often studied for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents . The compound's structural complexity suggests potential interactions with biological targets, making it a subject of interest for drug discovery and development.
The synthesis of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide typically involves multi-step organic reactions. The synthesis may start from commercially available precursors such as 1,3-dioxoisoindole derivatives and thiazole compounds.
The molecular structure of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide features several functional groups that contribute to its chemical properties:
The compound's structure can be represented using various notations:
O=C(NC(=O)c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4)InChI=1S/C20H14N4O5S/c21-17(27)13(25)14(22)15(29)16(26)20(30)19(24)12(23)11(10)9(8)7(6)5(4)3(2)1/h1H,2H2,(H,21,27)(H,22,29)(H,24,30) .The accurate mass of the molecule is 422.42 g/mol with a calculated density that may vary based on the crystalline form.
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions often require specific conditions such as temperature control and pH adjustments to ensure selectivity and yield .
The mechanism of action for N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide involves interaction with biological targets at the molecular level.
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's efficacy against specific targets .
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide exhibits several notable physical properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Crystalline solid |
The chemical properties include stability under various conditions and reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide has potential applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1